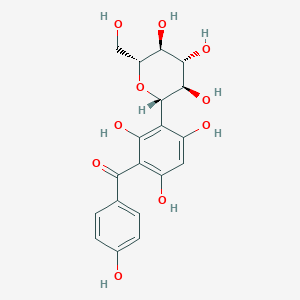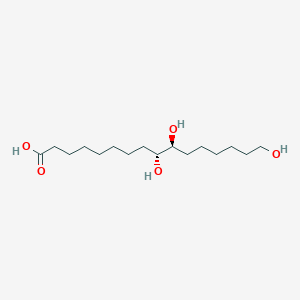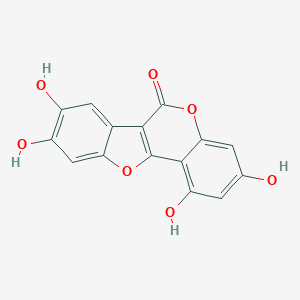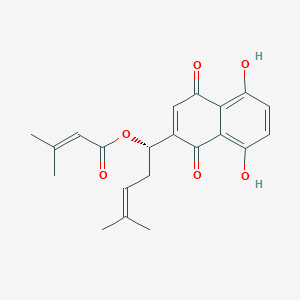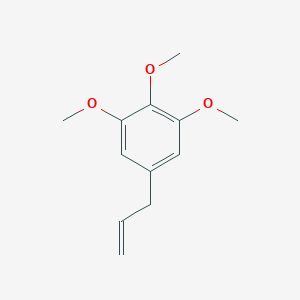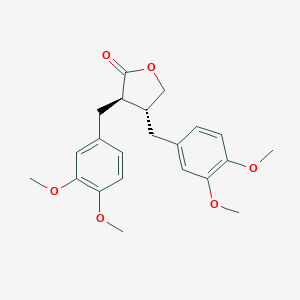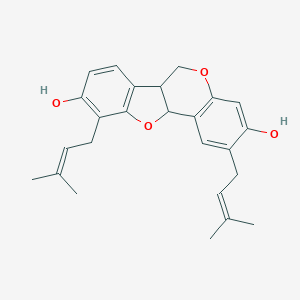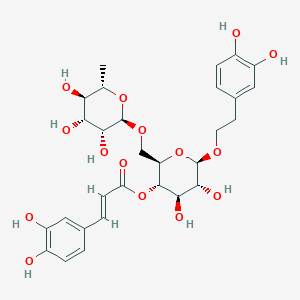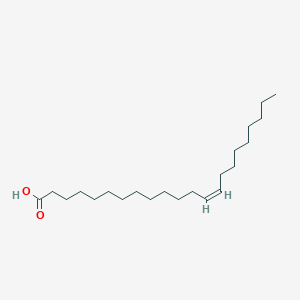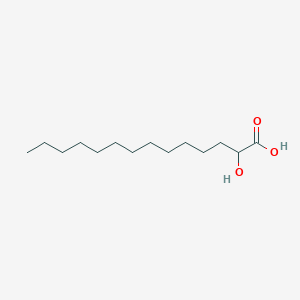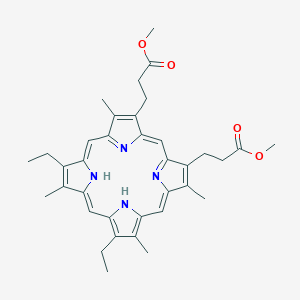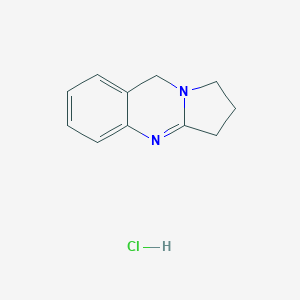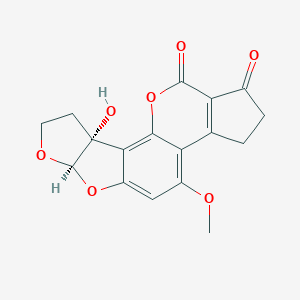
2,3,6a,8,9,9a-Hexahydro-9a-hydroxy-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione
Vue d'ensemble
Description
The compound “2,3,6a,8,9,9a-Hexahydro-9a-hydroxy-4-methoxycyclopenta©furo(3’,2’:4,5)furo(2,3-h)(1)benzopyran-1,11-dione” is a chemical substance with a complex structure . It is available from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving multiple fused ring systems . It includes a cyclopenta ring fused to two furo rings and a benzopyran ring .Physical And Chemical Properties Analysis
Some physical and chemical properties of this compound include a molecular formula of C17H14O6, an average mass of 314.289 Da, and a monoisotopic mass of 314.079041 Da . It has 6 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique
- Scientific Field : Toxicology
- Summary of the Application : Aflatoxin M2, like other aflatoxins, is primarily studied for its role as a potent carcinogen. It is produced by certain molds and can contaminate crops, leading to potential ingestion by humans and animals .
- Methods of Application or Experimental Procedures : Research on aflatoxins involves various methods, including chemical analysis of contaminated food samples, in vitro studies on cell cultures, and in vivo studies on lab animals. The specific procedures and parameters would depend on the exact nature of the research .
- Results or Outcomes : Aflatoxins have been found to significantly increase the incidence of hepatocellular carcinomas, a type of liver cancer, in lab animals . This suggests a similar risk for humans, particularly in regions where aflatoxin contamination of food is common .
-
Scientific Field : Food Safety and Quality Control
- Summary of the Application : Aflatoxin M2, along with other aflatoxins, is a significant concern in food safety and quality control. It can contaminate various food products, including milk, when dairy animals consume feed contaminated with aflatoxins .
- Methods of Application or Experimental Procedures : Detection and quantification of aflatoxins in food products are crucial for ensuring food safety. Various analytical methods are used, ranging from simple and fast methods with minimal instrument requirements to more complex techniques .
- Results or Outcomes : Regular monitoring and control of aflatoxin levels in food products help prevent health risks associated with aflatoxin consumption. These measures also ensure compliance with food safety regulations .
-
Scientific Field : Veterinary Medicine
- Summary of the Application : Aflatoxin M2 can appear in the milk of dairy animals that have consumed feed contaminated with aflatoxins. This has implications for animal health and the safety of dairy products .
- Methods of Application or Experimental Procedures : Regular testing of animal feed for aflatoxin contamination and monitoring of aflatoxin levels in milk are common practices in veterinary medicine .
- Results or Outcomes : These practices help protect animal health and prevent the entry of aflatoxins into the human food chain via dairy products .
-
Scientific Field : Crop Science
- Summary of the Application : Aflatoxins, including Aflatoxin M2, can contaminate various crops. This is a significant concern in crop science, particularly for crops like maize, millet, and sorghum .
- Methods of Application or Experimental Procedures : Research in this field involves studying the conditions that favor aflatoxin production and developing strategies to prevent crop contamination .
- Results or Outcomes : This research contributes to the development of safer and more effective agricultural practices .
-
Scientific Field : Analytical Chemistry
- Summary of the Application : Aflatoxin M2, like other aflatoxins, is a subject of interest in analytical chemistry. Various technologies are used to detect aflatoxins in food, including conventional ones such as thin-layer chromatography (TLC), high performance liquid chromatography (HPLC), enzyme linked immunosorbent assay (ELISA), and emerging ones like biosensors .
- Methods of Application or Experimental Procedures : The specific procedures and parameters would depend on the exact nature of the research. The aim is to provide a guide that summarizes worldwide aflatoxin regulations and analytical methods for determination of aflatoxins in different food and feed matrices .
- Results or Outcomes : These practices help in the decision to choose the most appropriate method that meets the practical requirements of fast and sensitive control of their contamination .
-
Scientific Field : Environmental Science
- Summary of the Application : Aflatoxins, including Aflatoxin M2, can contaminate a variety of foods, including but not limited to corn, rice, and peanuts . This is a significant concern in environmental science.
- Methods of Application or Experimental Procedures : Research in this field involves studying the conditions that favor aflatoxin production and developing strategies to prevent crop contamination .
- Results or Outcomes : This research contributes to the development of safer and more effective agricultural practices .
-
Scientific Field : Biotechnology
- Summary of the Application : Aflatoxin M2, along with other aflatoxins, is a significant concern in biotechnology. The development of biosensors for aflatoxin detection is a promising area of research .
- Methods of Application or Experimental Procedures : The development of biosensors involves various methods, including the design and synthesis of recognition elements, signal transduction, and device fabrication .
- Results or Outcomes : The development of biosensors for aflatoxin detection can provide a fast, sensitive, and cost-effective method for monitoring aflatoxin contamination .
Propriétés
IUPAC Name |
3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h6,16,20H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLKWHFMUPJCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988553 | |
| Record name | 9a-Hydroxy-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aflatoxin M2 | |
CAS RN |
6885-57-0 | |
| Record name | Aflatoxin M2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6885-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9a-Hydroxy-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6a,8,9,9a-hexahydro-9a-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




